KME-4

概要

科学的研究の応用

KME 4 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its anti-inflammatory properties and its effects on cellular signaling pathways.

Industry: Used in the development of new materials and as an additive in various industrial processes.

作用機序

KME 4は、プロスタグランジンシンテターゼと5-リポキシゲナーゼを阻害することによって作用を発揮します . これらの酵素は、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの生成に関与しています。これらの酵素を阻害することで、KME 4はこれらのメディエーターの生成を抑制し、炎症を軽減します。 KME 4の分子標的は、プロスタグランジンシンテターゼと5-リポキシゲナーゼの活性部位を含み、そこで結合してその活性を阻害します .

類似化合物の比較

類似化合物

PGS-IN-1: 同様の抗炎症作用を持つ、プロスタグランジンシンテターゼの別の強力な阻害剤.

IRAK1/4阻害剤: 炎症性シグナル伝達経路に関与するインターロイキン-1受容体関連キナーゼ1と4を阻害する化合物.

KME 4の独自性

KME 4は、プロスタグランジンシンテターゼと5-リポキシゲナーゼの両方を二重に阻害する点でユニークであり、炎症を軽減する上で非常に効果的です . その特定の構造により、これらの酵素を強力に阻害することが可能になり、他の抗炎症化合物とは一線を画しています。

生化学分析

Biochemical Properties

KME-4 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK1 and IRAK4. These kinases are essential components of the innate immune response and are involved in the signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound inhibits the activity of both IRAK1 and IRAK4, thereby suppressing the NF-κB signaling pathway . This inhibition is significant because overactivity of NF-κB is implicated in various inflammatory and autoimmune diseases.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines . This effect is crucial in controlling excessive inflammatory responses. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in leukemic cells, this compound inhibits the function of leukemic stem/progenitor cells, thereby reducing their proliferation and promoting differentiation . This effect is particularly relevant in the context of hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with IRAK1 and IRAK4. By inhibiting these kinases, this compound disrupts the signaling cascade that leads to the activation of NF-κB . This inhibition prevents the transcription of genes involved in inflammatory responses. Additionally, this compound has been shown to affect other signaling pathways, such as the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which converge on NF-κB . The dual inhibition of IRAK1 and IRAK4 by this compound provides a more comprehensive suppression of these pathways, making it a potent anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and maintains its inhibitory activity over extended periods . The long-term effects of this compound on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained suppression of inflammatory responses and a reduction in leukemic cell proliferation . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound effectively inhibit the activity of IRAK1 and IRAK4, leading to a reduction in inflammatory responses and leukemic cell proliferation . At higher doses, this compound may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal models . Therefore, careful dosage optimization is essential for the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors involved in the NF-κB signaling pathway, such as IRAK1 and IRAK4 . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of these enzymes. The inhibition of IRAK1 and IRAK4 by this compound leads to a decrease in the production of pro-inflammatory cytokines and other metabolites associated with inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported into cells, where it accumulates in the cytoplasm and interacts with its target enzymes . The distribution of this compound within tissues is influenced by its binding to plasma proteins and other cellular components. This binding affects the localization and accumulation of this compound, thereby modulating its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK1 and IRAK4 . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic potential .

準備方法

合成経路と反応条件

KME 4は、3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒドとトリフェニルホスホレニリデンブチロラクトンを熱いジメチルスルホキシド(DMSO)中で反応させるウィッティヒ反応によって合成できます . この反応では、イリド中間体が生成され、その後アルデヒドと反応して目的の生成物が生成されます。

工業生産方法

KME 4の工業生産には、同様の合成経路が用いられますが、より大規模です。反応条件は、高い収率と純度を確保するために最適化されています。連続フローリアクターと自動システムの使用により、生産プロセスの効率性とスケーラビリティが向上します。

化学反応の分析

反応の種類

KME 4は、以下を含むさまざまな化学反応を起こします。

酸化: KME 4は酸化されてアルデヒドとカルボン酸を生成することができます.

還元: アルコールを生成するために還元することができます。

置換: KME 4は求核置換反応を起こしてさまざまな誘導体を生成することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)は、一般的に酸化剤として使用されます.

還元: 水素化ホウ素ナトリウム(NaBH4)は、しばしば還元剤として使用されます。

置換: アミンやチオールなどのさまざまな求核剤を、塩基性条件下で使用することができます。

生成される主要な生成物

酸化: アルデヒドとカルボン酸。

還元: アルコール。

置換: 使用された求核剤に応じて、さまざまな置換誘導体。

科学研究の応用

KME 4は、以下を含む幅広い科学研究の応用を持っています。

化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。

生物学: その抗炎症作用と細胞シグナル伝達経路への影響が研究されています.

医学: 関節炎などの炎症性疾患や状態の治療における可能性のある使用について調査されています.

産業: 新素材の開発や、さまざまな工業プロセスにおける添加剤として使用されます。

類似化合物との比較

Similar Compounds

PGS-IN-1: Another potent inhibitor of prostaglandin synthetase with similar anti-inflammatory properties.

IRAK1/4 inhibitors: Compounds that inhibit interleukin-1 receptor-associated kinase 1 and 4, which are involved in inflammatory signaling pathways.

Uniqueness of KME 4

KME 4 is unique in its dual inhibition of both prostaglandin synthetase and 5-lipoxygenase, making it highly effective in reducing inflammation . Its specific structure allows for potent inhibition of these enzymes, distinguishing it from other anti-inflammatory compounds.

特性

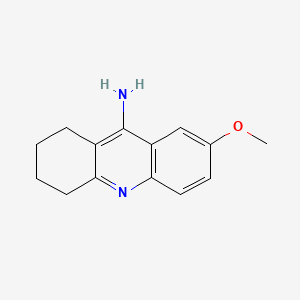

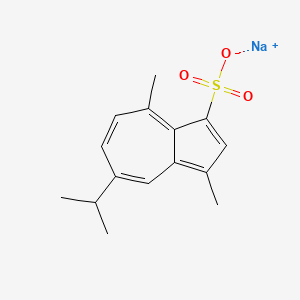

IUPAC Name |

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYHQJPGCODSB-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83677-24-1 | |

| Record name | KME 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

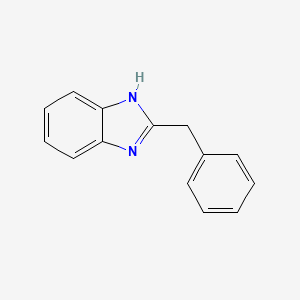

![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)

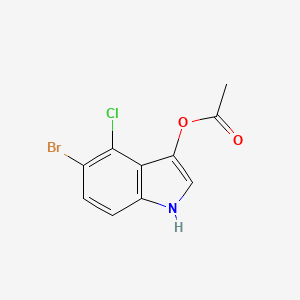

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)